alpha-Arbutin

Vue d'ensemble

Description

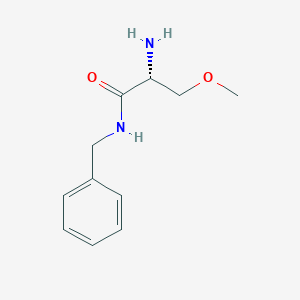

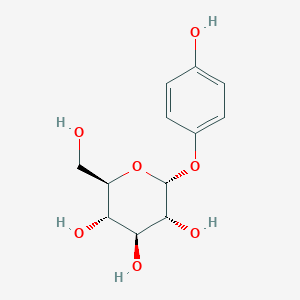

L’alpha-arbutine, également connue sous le nom de 4-hydroxyphényl-α-D-glucopyranoside, est une hydroquinone glycosylée et un anomère de l’arbutine naturelle. Elle est largement utilisée dans les industries cosmétique et pharmaceutique pour ses effets éclaircissants de la peau et le traitement de l’hyperpigmentation. L’alpha-arbutine est considérée comme une alternative plus sûre à l’hydroquinone en raison de sa faible cytotoxicité et de sa stabilité plus élevée .

Mécanisme D'action

L’alpha-arbutine exerce ses effets principalement par l’inhibition compétitive de l’enzyme tyrosinase. La tyrosinase est essentielle à la synthèse de la mélanine, et en inhibant cette enzyme, l’alpha-arbutine réduit la production de mélanine, ce qui donne un teint de peau plus clair . Elle n’affecte pas l’expression génétique de l’ARNm de la tyrosinase, ce qui en fait un agent éclaircissant pour la peau puissant mais sûr .

Analyse Biochimique

Biochemical Properties

Alpha-Arbutin plays a crucial role in biochemical reactions, particularly in the inhibition of melanin synthesis. It directly inhibits the enzymatic activity of tyrosinase, an enzyme essential for melanin production. Tyrosinase catalyzes the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, this compound reduces melanin formation in melanocytes . Additionally, this compound interacts with various microbial enzymes, including alpha-amylase, sucrose phosphorylase, cyclodextrin glycosyltransferase, alpha-glucosidase, dextransucrase, amylosucrase, and sucrose isomerase, which are involved in its biosynthesis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In melanocytes, it inhibits melanin synthesis by reducing tyrosinase activity, leading to decreased pigmentation. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to downregulate the expression of melanogenic genes, thereby reducing melanin production . Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in melanin synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tyrosinase and other biomolecules. This compound binds to the active site of tyrosinase, inhibiting its catalytic activity and preventing the conversion of tyrosine to melanin precursors . This inhibition is achieved through competitive binding, where this compound competes with tyrosine for the active site of tyrosinase. Additionally, this compound may influence gene expression by modulating transcription factors involved in melanogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal conditions, but its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can maintain its inhibitory effects on melanin synthesis for extended periods, although its potency may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits melanin synthesis without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where a certain concentration of this compound is required to achieve optimal inhibition of melanin synthesis. Beyond this threshold, the compound’s efficacy plateaus, and higher doses do not result in further inhibition.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. It is synthesized through the transglucosylation of hydroquinone by microbial glycosyltransferases . Enzymes such as alpha-amylase, sucrose phosphorylase, and cyclodextrin glycosyltransferase play key roles in this process. This compound can also be metabolized by enzymes involved in its degradation, leading to the formation of hydroquinone and glucose . These metabolic pathways influence the compound’s stability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cells, this compound may interact with binding proteins that facilitate its transport to specific cellular compartments. The compound’s localization and accumulation within cells can affect its activity and efficacy . For instance, this compound’s distribution in melanocytes is crucial for its inhibitory effects on melanin synthesis.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and melanosomes of melanocytes, where it exerts its inhibitory effects on tyrosinase . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy. Understanding the subcellular localization of this compound is essential for optimizing its use in cosmetic and therapeutic applications.

Méthodes De Préparation

L’alpha-arbutine peut être synthétisée par glycosylation enzymatique de l’hydroquinone en présence d’α-amylase et de dextrine. Une méthode consiste à utiliser une Escherichia coli recombinante, qui utilise l’amylase de Bacillus subtilis et la phosphorylase du saccharose de Leuconostoc mesenteroides . La production industrielle utilise souvent la biocatalyse à cellules entières, où les gènes liés à l’hydrolyse du saccharose sont inactivés pour augmenter le taux de conversion du saccharose en alpha-arbutine . Cette méthode a été optimisée pour obtenir des rendements et une efficacité élevés .

Analyse Des Réactions Chimiques

L’alpha-arbutine subit principalement des réactions enzymatiques, en particulier celles impliquant l’inhibition de la tyrosinase. Elle agit comme un inhibiteur compétitif de la tyrosinase, réduisant la production de mélanine sans affecter l’expression génétique de l’ARNm de la tyrosinase . Les réactifs couramment utilisés dans ces réactions comprennent l’hydroquinone et diverses glycosyltransférases. Le principal produit formé à partir de ces réactions est l’alpha-arbutine elle-même, qui est utilisée dans diverses formulations éclaircissantes pour la peau .

Applications de la recherche scientifique

L’alpha-arbutine a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Alpha-Arbutin has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

L’alpha-arbutine est souvent comparée à d’autres agents éclaircissants pour la peau, tels que :

Bêta-arbutine : L’anomère β de l’arbutine, qui est moins efficace et stable que l’alpha-arbutine.

Hydroquinone : Un agent éclaircissant pour la peau puissant, mais avec une cytotoxicité plus élevée et des effets secondaires potentiels.

Glutathion : Un autre agent éclaircissant pour la peau qui agit en inhibant la production de mélanine, mais par différents mécanismes.

L’alpha-arbutine se distingue par sa stabilité plus élevée, sa faible cytotoxicité et son efficacité supérieure pour inhiber la tyrosinase par rapport à son anomère β et à d’autres agents éclaircissants pour la peau .

Propriétés

IUPAC Name |

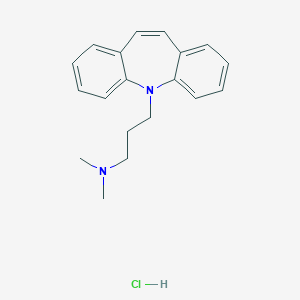

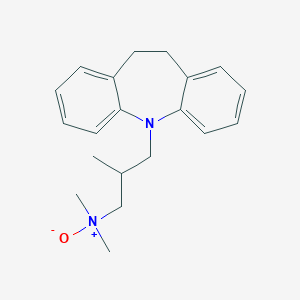

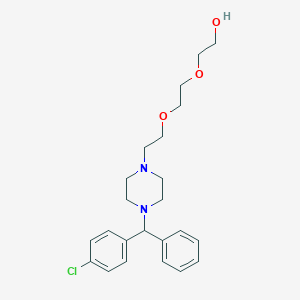

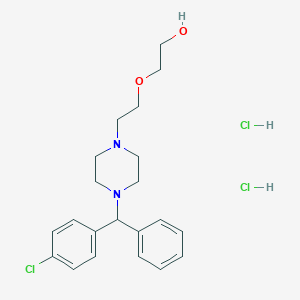

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRNKVDFDLYUGJ-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233358 | |

| Record name | alpha-Arbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84380-01-8 | |

| Record name | α-Arbutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84380-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Arbutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084380018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Arbutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Arbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenyl-alpha-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranoside, 4-hydroxyphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-ARBUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72VUP07IT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Alpha-Arbutin (4-hydroxyphenyl-α-glucopyranoside) is a tyrosinase inhibitor, effectively reducing melanin synthesis. [, , , , , , ] Tyrosinase is a key enzyme involved in melanin production within melanocytes. By competitively inhibiting tyrosinase, this compound prevents the oxidation of tyrosine to DOPA and subsequent melanin formation. [] This inhibition leads to a reduction in skin pigmentation, making it effective in addressing hyperpigmentation disorders like melasma. [, , ]

A: Yes, research suggests that the α-glucosidic linkage in this compound contributes to its stronger inhibitory effect on human tyrosinase compared to its naturally occurring anomer, arbutin (4-hydroxyphenyl-β-d-glucopyranoside). [, ]

ANone: The molecular formula of this compound is C12H16O7, and its molecular weight is 272.25 g/mol.

A: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, plays a crucial role in confirming the structure of this compound and its derivatives. [, , ] High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for the quantitative determination of this compound in various matrices, including cosmetics and plant extracts. [, , ]

A: The stability of this compound is influenced by factors like pH and temperature. [, ] It is most stable at a neutral pH of 7. [] Studies have shown degradation at pH values below 3.0 and above 6.5. []

ANone: Researchers are exploring various strategies to enhance this compound delivery and stability:

- Nanoencapsulation: Formulating this compound into nanoparticles, like chitosan nanoparticles, can improve its stability, enhance skin penetration, and provide sustained release. [, , ]

- Dissolving Microneedles: Microneedle patches loaded with this compound offer a promising approach for targeted intradermal delivery, enhancing its efficacy for skin depigmentation. [, , ]

A: Enzymatic synthesis offers a more environmentally friendly approach compared to chemical synthesis. [, ] One method involves using sucrose phosphorylase from sources like Escherichia coli to catalyze the transglucosylation of hydroquinone using sucrose as a donor. [] Another approach utilizes cyclodextrin glucanotransferase to transfer glucose units from starch to arbutin, forming arbutin-α-glycosides. []

ANone: While specific computational studies on this compound were not detailed in the provided papers, computational chemistry techniques like molecular docking and QSAR modeling could be employed to further understand its interactions with tyrosinase and explore potential derivatives with enhanced activity and selectivity.

A: The α-glucosidic linkage in this compound plays a crucial role in its enhanced inhibitory activity compared to beta-Arbutin. [, ] Modifications to the glycosidic linkage or the hydroquinone moiety could impact its binding affinity and inhibitory potency towards tyrosinase.

ANone: (Addressed in section 3: Material Compatibility and Stability).

ANone: The provided papers primarily focus on the topical applications of this compound for skin lightening. Information regarding its systemic pharmacokinetics, toxicology, drug interactions, or environmental impact is limited in these studies.

A: this compound emerged as a promising skin-lightening agent due to its potent inhibition of tyrosinase, offering a potential alternative to hydroquinone. [, ] Its application in cosmetics gained significant traction due to its reported efficacy and relatively safer profile compared to some traditional skin-lightening agents. [] Research continues to explore innovative delivery systems and formulations to enhance its efficacy and stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)